

2-Naphthol tautomerism and reactivity

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Compound of Interest

Compound Name: 2-Naphthol

Cat. No.: B1666908

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An In-depth Technical Guide to the Tautomerism and Reactivity of **2-Naphthol**

Introduction

2-Naphthol (β -naphthol), a hydroxyl derivative of naphthalene, is a cornerstone intermediate in the chemical industry.[1][2] This colorless to slightly yellow crystalline solid, with the formula $C_{10}H_7OH$, is structurally analogous to phenol but exhibits distinct and more pronounced reactivity.[2] Its significance lies in its versatile chemical nature, which is governed by a delicate interplay between its aromaticity and the functional characteristics of its hydroxyl group. This guide provides an in-depth exploration of the tautomeric equilibrium of **2-naphthol** and the resulting reactivity patterns that make it a critical precursor for the synthesis of dyes, pigments, pharmaceuticals, and rubber antioxidants.[3][4] For researchers and professionals in drug development and materials science, a comprehensive understanding of its mechanistic pathways is paramount for innovation.

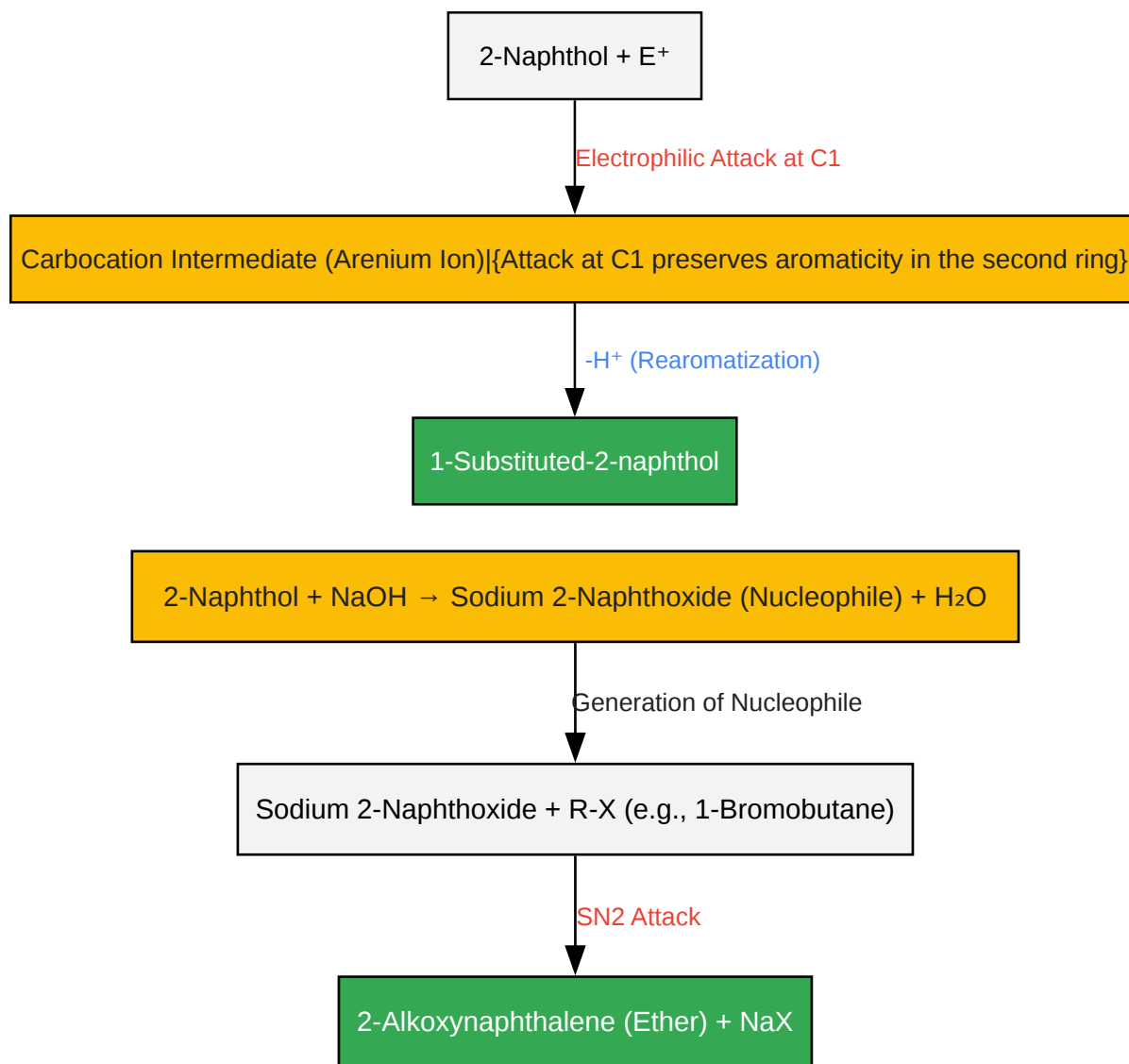
Part 1: The Core Principle: Keto-Enol Tautomerism

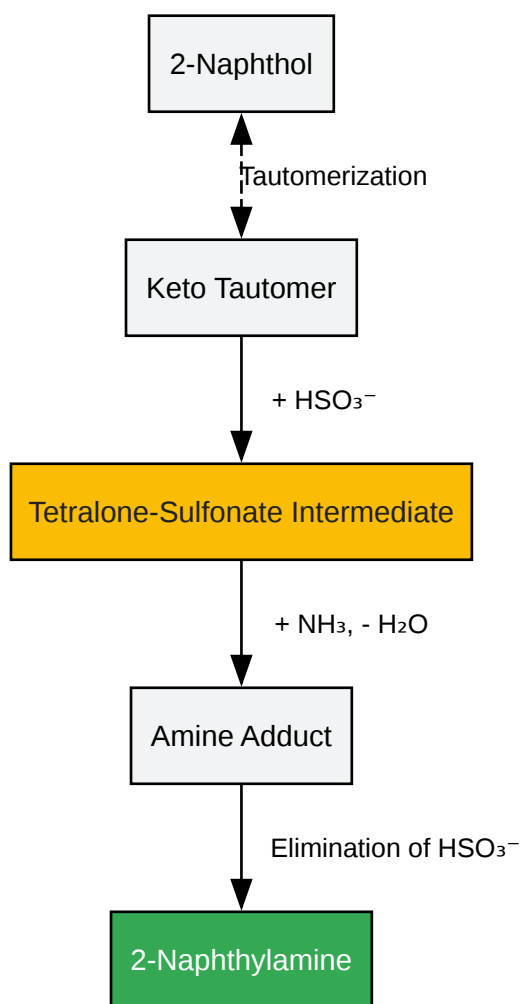
Like many hydroxylated aromatic compounds, **2-naphthol** exists in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the enol (naphthalen-2-ol) form and the keto (naphthalen-2(1H)-one) form.[2]

The equilibrium overwhelmingly favors the enol form. This stability is a direct consequence of aromaticity. The enol tautomer retains a fully aromatic naphthalene ring system, a highly stabilized state. In contrast, the keto tautomer disrupts this aromaticity, a process that is energetically unfavorable.[5] While the keto form's concentration is typically negligible and often

undetectable in solution under standard conditions, its transient existence is crucial for explaining certain reactivity patterns, most notably the Bucherer reaction.[2][5]

Several factors can influence the keto-enol equilibrium, including substitution, conjugation, hydrogen bonding, and, most powerfully, aromaticity.[5] For **2-naphthol**, the high resonance energy of the aromatic system is the dominant factor that stabilizes the enol form.[5]





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